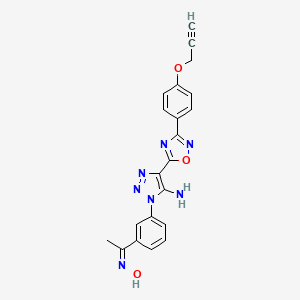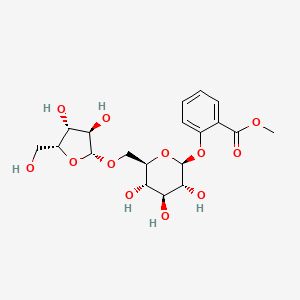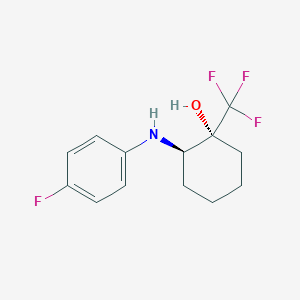
miR-21 inhibitor 37
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
miR-21 inhibitor 37 is a compound designed to inhibit the activity of microRNA-21 (miR-21), a small non-coding RNA molecule that plays a significant role in various biological processes, including cancer progression, inflammation, and cardiovascular diseases. miR-21 is known to be overexpressed in many types of cancers, making it a target for therapeutic interventions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of miR-21 inhibitor 37 typically involves the use of locked nucleic acid (LNA) technology or peptide nucleic acid (PNA) technology. These methods enhance the stability and binding affinity of the inhibitor to miR-21. For instance, LNA-anti-miR-21 can be synthesized by transfecting mouse melanoma cells with LNA-anti-miR-21, resulting in significant inhibition of miR-21 expression .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated solid-phase synthesis techniques. These methods ensure high purity and yield of the final product. The use of nanoparticles for delivery, such as poly(amine-co-ester) (PACE) or block copolymers of poly(lactic acid) and hyperbranched polyglycerol (PLA-HPG), is also explored to enhance the delivery and efficacy of the inhibitor .
Analyse Des Réactions Chimiques
Types of Reactions
miR-21 inhibitor 37 primarily undergoes hybridization reactions with miR-21. This involves the formation of stable duplexes between the inhibitor and miR-21, preventing miR-21 from binding to its target mRNAs.
Common Reagents and Conditions
The synthesis of this compound involves the use of reagents such as phosphoramidites, protecting groups, and coupling agents. The reaction conditions typically include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent degradation of the sensitive nucleic acid components.
Major Products Formed
The major product formed from the reaction of this compound with miR-21 is a stable duplex that inhibits the function of miR-21. This inhibition leads to the upregulation of tumor suppressor genes and the induction of apoptosis in cancer cells .
Applications De Recherche Scientifique
miR-21 inhibitor 37 has a wide range of scientific research applications:
Cancer Therapy: It is used to inhibit the expression of miR-21 in various cancers, including glioblastoma, pancreatic adenocarcinoma, and non-small cell lung cancer.
Cardiovascular Diseases: This compound is explored for its potential to reduce fibrosis and cardiac hypertrophy in cardiovascular diseases by inhibiting miR-21.
Biomarker Research: This compound is used in research to validate miR-21 as a biomarker for early diagnosis and prognosis of various diseases.
Mécanisme D'action
miR-21 inhibitor 37 exerts its effects by binding to miR-21 and preventing it from interacting with its target mRNAs. This inhibition leads to the upregulation of tumor suppressor genes such as Phosphatase and Tensin Homolog (PTEN) and Programmed Cell Death 4 (PDCD4). The molecular pathways involved include the PI3K/AKT pathway, which is regulated by PTEN, and the apoptotic pathway, which is influenced by PDCD4 .
Comparaison Avec Des Composés Similaires
Similar Compounds
miR-34a inhibitor: Another microRNA inhibitor that targets miR-34a, which is involved in tumor suppression and apoptosis.
miR-155 inhibitor: Targets miR-155, which plays a role in immune response and inflammation.
miR-122 inhibitor: Inhibits miR-122, which is involved in liver metabolism and hepatitis C virus replication.
Uniqueness
miR-21 inhibitor 37 is unique due to its high specificity and binding affinity for miR-21. This specificity allows for targeted inhibition of miR-21, leading to significant therapeutic effects in cancer and other diseases. The use of advanced delivery systems, such as nanoparticles, further enhances its efficacy and reduces off-target effects .
Propriétés
Formule moléculaire |
C21H17N7O3 |
|---|---|
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
(NZ)-N-[1-[3-[5-amino-4-[3-(4-prop-2-ynoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-1-yl]phenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C21H17N7O3/c1-3-11-30-17-9-7-14(8-10-17)20-23-21(31-26-20)18-19(22)28(27-24-18)16-6-4-5-15(12-16)13(2)25-29/h1,4-10,12,29H,11,22H2,2H3/b25-13- |
Clé InChI |
IGQKYFPXTAJJLB-MXAYSNPKSA-N |
SMILES isomérique |
C/C(=N/O)/C1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)OCC#C)N |
SMILES canonique |
CC(=NO)C1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)OCC#C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11934452.png)
![[8-(4-Aminobutyl)-11-(3-carbamimidamidopropyl)-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentaazacyclopentadecan-2-yl]acetic acid; bis(trifluoroacetic acid)](/img/structure/B11934457.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934465.png)
![2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11934473.png)


![1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene](/img/structure/B11934507.png)
![(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene](/img/structure/B11934509.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2-morpholin-4-yl-2-oxoethyl)amino]benzamide](/img/structure/B11934513.png)

![[8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B11934522.png)


